NHS-Ala-Ala-Asn-active metabolite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H72F2N10O17 |

|---|---|

Molecular Weight |

1195.2 g/mol |

IUPAC Name |

(2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid |

InChI |

InChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1 |

InChI Key |

OEDRIYSXAQJYJO-XSKZWUOJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N(C)[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCN([C@@H](C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |

Canonical SMILES |

CC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the NHS-Activated Ala-Ala-Asn Linker System for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and application of the N-hydroxysuccinimide (NHS)-activated Alanine-Alanine-Asparagine (Ala-Ala-Asn) peptide linker, a critical component in the development of targeted cancer therapeutics known as antibody-drug conjugates (ADCs). The term "active metabolite" in the context of this linker system refers to the reactive form of the linker-payload conjugate, which, upon targeted cleavage, releases the cytotoxic drug in its active state.

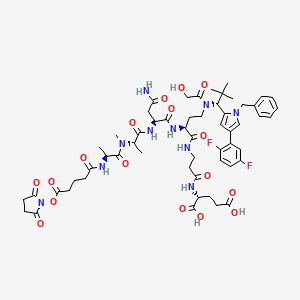

Structural Elucidation of the Activated Linker-Payload System

The core of this system is the tripeptide sequence Ala-Ala-Asn. This peptide is rendered "active" for conjugation to an antibody through the attachment of an N-hydroxysuccinimide (NHS) ester. The complete functional molecule, however, is a more complex conjugate that includes not only the NHS-activated peptide but also a cytotoxic payload.

Based on publicly available data for similar complex ADC linkers, a representative structure for an "NHS-Ala-Ala-Asn-active" entity can be deconstructed from its detailed IUPAC name: (2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid.

This complex molecule comprises several key functional units:

-

NHS Ester Moiety: The [5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl] group is the reactive handle for antibody conjugation. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody surface to form a stable amide bond.

-

Peptide Spacer: A series of amino acids, including the core Ala-Ala-Asn sequence, which provides the necessary spacing and the enzymatic cleavage site.

-

Cleavage Site: The Ala-Ala-Asn sequence is specifically designed to be recognized and cleaved by the asparaginyl endopeptidase, legumain.[1][2] Legumain is a lysosomal enzyme that is often overexpressed in the tumor microenvironment, providing a mechanism for targeted drug release.[2][3]

-

Payload: The complex IUPAC name includes a sophisticated cytotoxic agent, (1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl, which is the ultimate effector molecule responsible for inducing cancer cell death.

Structural Diagram of a Representative Linker-Payload Conjugate

The following diagram illustrates the logical arrangement of the key components of such a complex linker-payload system before its conjugation to an antibody.

Quantitative Data Summary

The physicochemical properties of these complex molecules are critical for their synthesis, purification, and in vivo performance.

| Property | Value | Reference |

| Molecular Formula | C56H72F2N10O17 | [4] |

| Molecular Weight | 1195.2 g/mol | [4] |

| Linker Stability | >85% of drug retained after 1 week in serum | [1] |

| Cleavage Enzyme | Legumain (Asparaginyl Endopeptidase) | [1][2] |

| Cleavage Environment | Acidic pH (4-5) of lysosomes | [2] |

Signaling Pathway: Mechanism of Action of an ADC

The therapeutic effect of an ADC with a cleavable linker is not a traditional signaling pathway but rather a multi-step delivery and activation process. This workflow ensures that the potent cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.

References

- 1. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20190099246A - Antibody Drug Conjugates (ADC) with Enzymatically Cleavable Groups - Google Patents [patents.google.com]

- 4. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling - American Chemical Society [acs.digitellinc.com]

Synthesis pathway of NHS-Ala-Ala-Asn peptide

An in-depth technical guide on the synthesis of the NHS-Ala-Ala-Asn peptide, designed for researchers, scientists, and professionals in drug development. This document outlines the complete synthesis pathway, from solid-phase synthesis of the tripeptide to its final activation as an N-Hydroxysuccinimide ester.

Introduction

The tripeptide Alanine-Alanine-Asparagine (Ala-Ala-Asn) is a sequence of interest in bioconjugation chemistry, often serving as a component of enzymatically cleavable linkers in antibody-drug conjugates (ADCs). The activation of its C-terminus with N-Hydroxysuccinimide (NHS) creates a reactive ester, enabling covalent attachment to amine-containing molecules, such as lysine residues on antibodies. This guide provides a comprehensive overview of the chemical synthesis of NHS-Ala-Ala-Asn, utilizing the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Synthesis Pathway Overview

The synthesis of NHS-Ala-Ala-Asn is a two-stage process:

-

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Asn: The tripeptide is assembled on a solid support (resin) in the C-terminal to N-terminal direction. This involves a series of coupling and deprotection cycles.

-

NHS Ester Formation: Following cleavage from the resin and purification, the free C-terminal carboxylic acid of the Ala-Ala-Asn peptide is activated with N-Hydroxysuccinimide.

The overall workflow is depicted below.

Experimental Protocols

Solid-Phase Peptide Synthesis of Ala-Ala-Asn

This protocol is based on a 0.1 mmol synthesis scale using the Fmoc/tBu strategy.

Materials and Reagents:

-

Wang Resin (or other suitable resin for peptide acids)

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water (H₂O)

SPPS Cycle:

The synthesis follows a repetitive cycle of deprotection and coupling.

Protocol Steps:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.

-

Prepare a solution of Fmoc-Asn(Trt)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

-

Add the amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. A loading of 0.3-0.6 mmol/g is typical.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

-

Coupling of Second Amino Acid (Alanine):

-

Prepare a solution of Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

-

Add the solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling for Third Amino Acid (Alanine):

-

Repeat step 2 (Fmoc Deprotection).

-

Repeat step 3 (Coupling of Fmoc-Ala-OH).

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform one last Fmoc deprotection (step 2) to expose the N-terminal amine of the tripeptide.

-

Peptide Cleavage and Purification

-

Cleavage from Resin:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1][2]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical gradient would be water and acetonitrile, both containing 0.1% TFA.

-

Collect fractions containing the pure peptide, confirm by mass spectrometry, and lyophilize to obtain a white powder.

-

NHS Ester Formation

-

Reaction Setup:

-

Dissolve the purified and lyophilized Ala-Ala-Asn peptide in dry DMF.

-

In a separate vial, dissolve N-Hydroxysuccinimide (NHS) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in dry DMF.

-

Add the NHS/DCC solution to the peptide solution.

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature for 4-6 hours.[3] The reaction progress can be monitored by HPLC.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU.

-

The resulting solution contains the NHS-Ala-Ala-Asn. This can be used directly in subsequent conjugation reactions or precipitated and stored under anhydrous conditions.

-

Data Presentation

Table 1: Reagents for 0.1 mmol Scale Synthesis

| Step | Reagent | Molar Eq. | Amount |

| Loading | Wang Resin (0.5 mmol/g) | 1.0 | 200 mg |

| Fmoc-Asn(Trt)-OH | 3.0 | 179 mg | |

| DIC | 3.0 | 47 µL | |

| Oxyma | 3.0 | 43 mg | |

| Coupling | Fmoc-Ala-OH | 3.0 | 93 mg |

| DIC | 3.0 | 47 µL | |

| Oxyma | 3.0 | 43 mg | |

| Cleavage | TFA/TIS/H₂O Cocktail | - | 5 mL |

| NHS Ester | Ala-Ala-Asn Peptide | 1.0 | 27.4 mg |

| Formation | NHS | 1.2 | 1.4 mg |

| DCC | 1.2 | 2.5 mg |

Table 2: Expected Yields and Purity

| Product | Theoretical Yield (0.1 mmol scale) | Expected Actual Yield | Typical Purity (Post-HPLC) |

| Crude Ala-Ala-Asn | 27.4 mg | 15 - 25 mg (55-90%) | > 60% |

| Purified Ala-Ala-Asn | - | 5 - 15 mg (20-55%) | > 95% |

| NHS-Ala-Ala-Asn | 37.1 mg | Assumed quantitative for use in solution | > 90% (by HPLC) |

Note: Actual yields can vary significantly based on the efficiency of each coupling and purification step. The synthesis of a similar pentapeptide, Leu-Ala-Asn-Ala-Lys, has been reported with a final yield of 8.28%.[4]

Characterization

-

RP-HPLC: Used to assess the purity of the crude and purified peptide. A single major peak is expected for the purified product.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptides.

-

Ala-Ala-Asn: Expected [M+H]⁺ = 275.13 g/mol

-

NHS-Ala-Ala-Asn: Expected [M+H]⁺ = 372.14 g/mol

-

Conclusion

The synthesis of NHS-Ala-Ala-Asn is a robust process that leverages standard solid-phase peptide synthesis techniques followed by a straightforward solution-phase activation. Careful execution of the described protocols, including the use of appropriate protecting groups for asparagine and effective purification methods, is critical to obtaining a high-purity product suitable for downstream applications in bioconjugation and drug development.

References

The Ala-Ala-Asn Tripeptide Sequence: A Lure for Lysosomal Proteases in Targeted Drug Delivery

An In-depth Technical Guide on the Mechanism of Action of the Ala-Ala-Asn Moiety as a Cleavable Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide motif, Alanine-Alanine-Asparagine (Ala-Ala-Asn), serves as a critical component in the design of advanced therapeutic agents, specifically within the architecture of Antibody-Drug Conjugates (ADCs). Contrary to being an active metabolite, its primary role is that of a cleavable linker, engineered to be selectively recognized and processed by specific proteases that are highly active within the tumor microenvironment and in the lysosomes of cancer cells. This targeted cleavage facilitates the release of a potent cytotoxic payload from the antibody carrier, ensuring maximal therapeutic impact on malignant cells while minimizing systemic toxicity. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Legumain-Mediated Cleavage

The Ala-Ala-Asn sequence is not intrinsically cytotoxic. Instead, it functions as a substrate for the asparaginyl endopeptidase, legumain.[1][2][3] Legumain is a lysosomal cysteine protease that is frequently overexpressed in a variety of solid tumors and plays a role in tumor invasion and metastasis. Its enzymatic activity is highly dependent on the acidic pH characteristic of the lysosomal compartment (pH 4.5-5.5).[4]

The mechanism unfolds as follows:

-

Targeting and Internalization: An ADC featuring an Ala-Ala-Asn linker binds to a specific antigen on the surface of a cancer cell.

-

Endocytosis and Trafficking: The ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.

-

Proteolytic Cleavage: Within the acidic milieu of the lysosome, legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue in the Ala-Ala-Asn sequence.

-

Payload Release: This cleavage event triggers the decomposition of the remaining linker components, culminating in the release of the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released payload can then exert its cell-killing effects, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.

This targeted release mechanism is designed to ensure that the highly potent cytotoxic drug is unleashed preferentially within cancer cells, thereby enhancing the therapeutic index of the drug.

Signaling and Processing Pathway

The overall process from ADC administration to payload-induced apoptosis can be visualized as a multi-step signaling and processing pathway.

Quantitative Data

Precise kinetic data for the cleavage of an Ala-Ala-Asn linker within a full ADC construct by legumain is not extensively published. However, studies using a fluorogenic model substrate, Z-Ala-Ala-Asn-AMC, provide valuable insights into the efficiency and specificity of legumain for this sequence.

| Substrate | Enzyme | Km (µM) | kcat/Km (s-1M-1) | pH Optimum | Reference |

| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | 36,100 | 5.8 | [1][2] |

| Z-Ala-Ala-Asp-AMC | Human Legumain | - | 1,600 | 4.5 | [1] |

| Z-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | - | - | [2] |

Note: The kcat/Km value for Z-Ala-Ala-Asn-AMC is approximately 22-fold higher than for the corresponding aspartate-containing substrate, highlighting the strong preference of legumain for asparagine at the P1 position at a pH of 5.8.[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs with Ala-Ala-Asn linkers. Below are representative protocols for key experiments.

In Vitro Legumain Cleavage Assay

This assay quantifies the rate of linker cleavage by purified legumain using a fluorogenic substrate.

Protocol:

-

Enzyme Activation: Recombinant human pro-legumain is activated by incubation in an activation buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0) for 2 hours at 37°C.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in DMSO.

-

Prepare an assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5).

-

-

Assay Setup:

-

In a 96-well black plate, dilute the activated legumain to the desired concentration (e.g., 2 nM) in the assay buffer.[5]

-

Prepare a range of substrate concentrations by diluting the stock solution in the assay buffer.

-

To initiate the reaction, add the substrate solution to the wells containing the enzyme. The final volume should be consistent across all wells (e.g., 100 µL).

-

Include control wells with substrate but no enzyme to measure background fluorescence.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Cellular Payload Release Assay

This assay measures the release of the cytotoxic payload from the ADC within cancer cells.

Protocol:

-

Cell Culture: Culture a cancer cell line known to express the target antigen and legumain (e.g., a human ovarian cancer cell line) in appropriate media.

-

ADC Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with the Ala-Ala-Asn-linked ADC at various concentrations for different time points.

-

Cell Lysis: At each time point, wash the cells to remove any unbound ADC and lyse the cells using a suitable lysis buffer.

-

Sample Preparation:

-

Separate the cell lysate from the insoluble debris by centrifugation.

-

Perform protein precipitation (e.g., with acetonitrile) to separate the released payload (a small molecule) from proteins.

-

-

Quantification by LC-MS/MS:

-

Analyze the supernatant containing the released payload by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a specific and sensitive LC-MS/MS method for the detection and quantification of the payload.

-

Use a standard curve of the pure payload to quantify its concentration in the cell lysates.

-

-

Data Analysis: Plot the concentration of the released payload over time to determine the kinetics of intracellular drug release.

Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma to ensure that the payload is not prematurely released into circulation.

Protocol:

-

Incubation: Incubate the Ala-Ala-Asn-linked ADC at a defined concentration in human plasma at 37°C.[7][8]

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

ADC Capture:

-

At each time point, capture the ADC from the plasma sample using an immunoaffinity method. This can be achieved using magnetic beads coated with an anti-human Fc antibody.[9]

-

-

Analysis of Released Payload:

-

Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the amount of free payload that has been released.

-

-

Analysis of ADC Integrity:

-

Elute the captured ADC from the beads.

-

Analyze the integrity of the eluted ADC, for example, by measuring the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry. A decrease in DAR over time indicates linker instability.[10]

-

-

Data Analysis: Plot the percentage of released payload or the change in average DAR over time to determine the plasma stability of the ADC.

Conclusion

The Ala-Ala-Asn tripeptide is a sophisticated and highly specific substrate for the tumor-associated protease legumain. Its incorporation as a cleavable linker in antibody-drug conjugates represents a key strategy in the development of targeted cancer therapies. By understanding its mechanism of action and employing rigorous experimental evaluation, researchers can optimize the design of ADCs to achieve enhanced efficacy and improved safety profiles. The methodologies and data presented in this guide provide a framework for the continued development and characterization of this important class of therapeutic agents.

References

- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. embopress.org [embopress.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological Targets of the NHS-Ala-Ala-Asn Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Alanine-Asparagine (Ala-Ala-Asn) is a metabolite of significant interest in the field of targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). In this setting, the peptide is typically a component of a cleavable linker, often synthesized using N-Hydroxysuccinimide (NHS) chemistry for conjugation. Following internalization of the ADC by a target cell, the linker is designed to be proteolytically cleaved, releasing the cytotoxic payload. The resulting "metabolite" is the Ala-Ala-Asn tripeptide. This technical guide delves into the known biological interactions of this tripeptide, focusing on its metabolic fate and the enzymatic systems that act upon it. Current research indicates that the primary biological "targets" of the Ala-Ala-Asn metabolite are intracellular proteases responsible for its catabolism, rather than specific receptors or signaling proteins.

Data Presentation: Potential Proteolytic Enzymes

While specific quantitative data for the interaction of the Ala-Ala-Asn tripeptide with individual proteases is not extensively documented in publicly available literature, based on the known substrate specificities of common intracellular proteases, a number of enzymes can be considered potential catalysts for its degradation. Lysosomal cysteine proteases, such as cathepsins, are prime candidates due to their role in the degradation of internalized proteins and peptides.

| Enzyme Family | Specific Enzyme (Example) | Substrate Specificity Relevant to Ala-Ala-Asn | Quantitative Data (Ala-Ala-Asn) |

| Cysteine Proteases | Cathepsin B | Exhibits both endopeptidase and dipeptidyl carboxypeptidase activity. As an endopeptidase, it can cleave after hydrophobic residues or arginine in the P2 position.[1] The Ala-Ala bond could potentially be a substrate. | Not available in searched literature. |

| Cysteine Proteases | Cathepsin L | Prefers hydrophobic residues in the P2 position. | Not available in searched literature. |

| Cysteine Proteases | Legumain (Asparaginyl Endopeptidase) | Specifically cleaves after asparagine (and to a lesser extent, aspartic acid) residues. | Not available in searched literature. |

| Serine Proteases | Elastase | Shows a preference for small, neutral amino acids like Alanine at the P1 position.[2] | Not available in searched literature. |

Note: The table above is predictive based on known protease specificities. Direct experimental evidence for the cleavage of Ala-Ala-Asn by these specific enzymes is needed for confirmation.

Experimental Protocols: Assessing Proteolytic Cleavage of Ala-Ala-Asn

The following is a generalized protocol for determining the susceptibility of the Ala-Ala-Asn tripeptide to cleavage by a specific protease, for example, Cathepsin B. This method is adapted from standard fluorescence-based protease activity assays.

Objective: To quantify the cleavage of a custom-synthesized, fluorescently labeled Ala-Ala-Asn peptide by a purified protease.

Materials:

-

Purified recombinant human Cathepsin B (or other protease of interest)

-

Custom-synthesized FRET-labeled Ala-Ala-Asn peptide (e.g., with a fluorophore like MCA and a quencher like DNP)

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin B)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the FRET-labeled Ala-Ala-Asn peptide in DMSO.

-

Dilute the peptide stock solution to various working concentrations in the assay buffer.

-

Activate the purified protease according to the manufacturer's instructions. Prepare a stock solution of the active enzyme in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the FRET-labeled Ala-Ala-Asn peptide at a range of final concentrations (e.g., 0.1 µM to 10 µM).

-

Include control wells with the peptide substrate but no enzyme to measure background fluorescence.

-

Include control wells with the enzyme but no substrate.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of the activated protease to each well (except the no-enzyme controls).

-

The final reaction volume should be consistent across all wells (e.g., 100 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Monitor the increase in fluorescence over time at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes). The cleavage of the peptide separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations.

-

Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Caption: Intracellular trafficking and metabolism of an ADC with an Ala-Ala-Asn linker.

Caption: Hypothetical cleavage of the Ala-Ala-Asn tripeptide by a protease.

References

A Technical Whitepaper on the Ala-Ala-Asn Linker in Pro-Drug Design for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacokinetic data for a pro-drug entity identified as "NHS-Ala-Ala-Asn pro-drug" is not publicly available in the reviewed scientific literature. The following guide focuses on the well-documented role of the Ala-Ala-Asn (AAN) tripeptide as a cleavable linker in the design of targeted pro-drugs, particularly in the context of Antibody-Drug Conjugates (ADCs).

Introduction to Peptide-Drug Conjugates and the Role of Linkers

Peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) represent a promising modality for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[1] A critical component of these conjugates is the linker, which covalently connects the targeting moiety (a peptide or antibody) to a cytotoxic agent.[1] The linker's stability in systemic circulation and its selective cleavage at the target site are paramount for the success of the conjugate.[1] Linkers can be broadly categorized as non-cleavable or cleavable, with the latter being designed to release the active drug in response to specific stimuli present at the target site, such as enzymes or pH.[1]

The Ala-Ala-Asn (AAN) Linker: A Legumain-Cleavable Strategy

The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) has emerged as a key enzyme-cleavable linker in the development of targeted cancer therapies.[1][2] This linker's utility stems from its specific recognition and cleavage by legumain, an asparaginyl endopeptidase.[1]

2.1. Mechanism of Action

Legumain is a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment and within tumor cells themselves.[1] It exhibits a highly specific proteolytic activity, cleaving peptide bonds at the C-terminal side of asparagine residues.[1] Pro-drugs incorporating the Ala-Ala-Asn linker are designed to be stable in the bloodstream. Upon reaching the tumor site, the overexpressed legumain recognizes and cleaves the linker, releasing the active cytotoxic drug in a targeted manner.[3] This targeted release mechanism aims to concentrate the therapeutic agent at the site of action, thereby improving its therapeutic index.

The following diagram illustrates the proposed mechanism of action for an ADC utilizing an Ala-Ala-Asn linker.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data (e.g., half-life, clearance, volume of distribution) for a pro-drug identified as "NHS-Ala-Ala-Asn pro-drug". Research has primarily focused on the comparative efficacy and specificity of the Ala-Ala-Asn linker system rather than detailing the pharmacokinetic profile of a specific conjugate.

Experimental Protocols

Detailed experimental protocols for determining the pharmacokinetics of a specific "NHS-Ala-Ala-Asn pro-drug" are not available due to the lack of published studies on such a compound. However, a general experimental workflow for evaluating an ADC featuring an Ala-Ala-Asn linker can be conceptualized.

4.1. Conceptual Experimental Workflow for ADC Evaluation

The evaluation of an ADC with an Ala-Ala-Asn linker would typically involve a series of in vitro and in vivo studies to assess its stability, targeting specificity, cleavage, and efficacy.

References

An In-depth Technical Guide on the In Vitro Stability of NHS-Activated Peptides

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vitro stability of N-hydroxysuccinimide (NHS) activated peptides, with a focus on NHS-Ala-Ala-Asn as a representative example. The stability of such conjugates is a critical factor in their successful application in bioconjugation, drug delivery, and diagnostics. This document outlines the primary degradation pathways, quantitative stability data under various conditions, and detailed experimental protocols for assessing stability.

Core Concepts of NHS-Activated Peptide Stability

N-hydroxysuccinimide esters are widely used for their ability to react efficiently with primary amines on biomolecules to form stable amide bonds. However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, which is the primary pathway for its in vitro degradation. The stability of the peptide backbone, particularly the side chain of asparagine (Asn), presents another potential route for degradation through deamidation.

In Vitro Stability Data

The in vitro stability of NHS esters is predominantly influenced by pH and temperature. Hydrolysis of the NHS ester is the main competing reaction to the desired aminolysis. The rate of hydrolysis significantly increases with a rise in pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.2-8.5 | Room Temperature | 0.5 - 4 hours |

| 8.0 | Not Specified | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Not Specified | Minutes |

Note: This data is for NHS esters in general and should be considered as a guideline for NHS-activated peptides like NHS-Ala-Ala-Asn. Empirical determination of stability for the specific conjugate is highly recommended.

Degradation Pathways

There are two primary degradation pathways to consider for a molecule like NHS-Ala-Ala-Asn:

-

Hydrolysis of the NHS Ester: This is the most immediate stability concern. The ester linkage is susceptible to nucleophilic attack by water, leading to the regeneration of the carboxylic acid and the release of N-hydroxysuccinimide. This reaction is base-catalyzed.

-

Deamidation of the Asparagine Residue: The side chain of asparagine can undergo an intramolecular cyclization to form a succinimide intermediate, which then hydrolyzes to form a mixture of aspartyl and isoaspartyl residues.[1][2] This process is also pH-dependent and can be influenced by the surrounding amino acid sequence.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method quantifies the rate of hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[3][4]

Materials:

-

NHS-activated peptide (e.g., NHS-Ala-Ala-Asn)

-

Amine-free buffers of desired pH (e.g., phosphate, borate)[3][5]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the NHS-activated peptide in a dry, water-miscible organic solvent like DMSO or DMF.[3]

-

Equilibrate the amine-free buffer of the desired pH to the target temperature in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the peptide stock solution to the buffer to achieve the desired final concentration.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 260 nm over time.

-

The rate of hydrolysis can be determined from the rate of increase in absorbance, using the molar extinction coefficient of NHS under the specific buffer conditions.

Protocol 2: HPLC-Based Stability Assessment

This method provides a more detailed analysis, allowing for the separation and quantification of the parent NHS-activated peptide and its degradation products.

Materials:

-

NHS-activated peptide

-

Buffers of desired pH and temperature

-

HPLC system with a suitable reverse-phase column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile with a modifier like trifluoroacetic acid)

-

Quenching solution (e.g., a primary amine like glycine or Tris buffer)[5]

Procedure:

-

Dissolve the NHS-activated peptide in a buffer of the desired pH and incubate at a controlled temperature.

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution containing a primary amine to react with any remaining NHS ester, or by acidifying the solution.

-

Analyze the quenched samples by reverse-phase HPLC.

-

The stability of the NHS-activated peptide is determined by monitoring the decrease in the area of its corresponding peak and the appearance of peaks corresponding to the hydrolyzed product and any other degradation products over time.

Visualizations

Caption: Hydrolysis of NHS-Ala-Ala-Asn.

Caption: HPLC-based stability testing workflow.

Conclusion

The in vitro stability of NHS-Ala-Ala-Asn, and NHS-activated peptides in general, is a critical parameter that requires careful consideration and empirical evaluation. The primary degradation pathway is hydrolysis of the NHS ester, which is highly dependent on pH and temperature. Additionally, the potential for deamidation of the asparagine residue should be considered, especially for longer-term stability studies. By employing the detailed experimental protocols outlined in this guide, researchers can accurately assess the stability of their specific NHS-activated peptide conjugates, ensuring the reliability and reproducibility of their downstream applications.

References

- 1. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

The Discovery of Ala-Ala-Asn as a Pro-drug Moiety: A Technical Guide to Legumain-Activated Cancer Therapy

A Note on the Activating Enzyme: Initial exploration into the activation of an N-hydroxysuccinimide (NHS)-Ala-Ala-Asn pro-drug considered L-asparaginase as the activating enzyme. However, a thorough review of the scientific literature indicates that L-asparaginase primarily catalyzes the hydrolysis of the free amino acid L-asparagine and does not cleave C-terminal asparagine residues from peptides. The tripeptide sequence Ala-Ala-Asn is, in fact, a well-documented substrate for the enzyme legumain , an asparaginyl endopeptidase often overexpressed in the tumor microenvironment. This guide will, therefore, focus on the scientifically validated mechanism of legumain-mediated activation of pro-drugs incorporating the Ala-Ala-Asn linker.

Introduction: The Pro-drug Concept and the Role of Legumain in Oncology

The pro-drug approach is a sophisticated strategy in drug development designed to improve the therapeutic index of potent cytotoxic agents. By masking the active drug with a cleavable promoiety, pro-drugs can enhance solubility, improve pharmacokinetic profiles, and, most importantly, enable targeted drug release at the site of action, thereby minimizing systemic toxicity.

Legumain (EC 3.4.22.34), also known as asparaginyl endopeptidase (AEP), has emerged as a promising enzyme for tumor-specific pro-drug activation. It is a cysteine protease that exhibits highly specific cleavage activity at the C-terminal side of asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues. Legumain is frequently overexpressed in a variety of solid tumors, including breast, colon, and prostate cancers, and its expression is often correlated with tumor progression and metastasis. This differential expression between tumor and healthy tissues makes legumain an attractive target for enzyme-activated pro-drug therapy.

The tripeptide Ala-Ala-Asn has been identified as an efficient substrate for legumain, offering a versatile linker for the development of pro-drugs that can selectively release a cytotoxic payload within the tumor microenvironment.

The Ala-Ala-Asn Linker: A Key to Legumain-Mediated Pro-drug Activation

The design of a legumain-activated pro-drug hinges on the rational design of a peptide linker that is efficiently and specifically cleaved by the enzyme. The Ala-Ala-Asn sequence has proven to be an effective recognition motif for legumain. The enzyme's active site accommodates this tripeptide, positioning the scissile bond C-terminal to the asparagine residue for hydrolysis.

Upon cleavage of the Ala-Ala-Asn linker by legumain, the active drug is released. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is incorporated between the peptide and the drug. Once the peptide is cleaved, the PABC spacer spontaneously decomposes, ensuring the efficient and complete release of the unmodified active drug.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and evaluation of a legumain-activated pro-drug, exemplified by a generic "Drug-Ala-Ala-Asn" conjugate.

Synthesis of the Drug-Ala-Ala-Asn Pro-drug

The synthesis of a Drug-Ala-Ala-Asn pro-drug is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase conjugation.

Materials:

-

Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC), OxymaPure

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Cytotoxic drug with a primary or secondary amine handle

-

High-performance liquid chromatography (HPLC) system for purification

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Asn:

-

Swell Rink Amide resin in DMF.

-

Couple Fmoc-Asn(Trt)-OH to the resin using DIC and OxymaPure as coupling reagents.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Sequentially couple Fmoc-Ala-OH twice using the same coupling and deprotection steps.

-

Wash the resin thoroughly with DMF and dichloromethane (DCM) and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the crude Ala-Ala-Asn peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

-

-

Activation of the Peptide with NHS:

-

Dissolve the purified Ala-Ala-Asn peptide in a suitable anhydrous solvent (e.g., DMF).

-

Add N-hydroxysuccinimide (NHS) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the peptide solution.

-

Stir the reaction at room temperature for 4-6 hours to form the NHS-activated peptide.

-

-

Conjugation of the Activated Peptide to the Drug:

-

Dissolve the cytotoxic drug (containing an amine group) in a suitable solvent.

-

Add the NHS-activated Ala-Ala-Asn peptide solution to the drug solution.

-

Stir the reaction, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), at room temperature overnight.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the final Drug-Ala-Ala-Asn pro-drug by reverse-phase HPLC.

-

Characterize the purified pro-drug by mass spectrometry and NMR spectroscopy.

-

In Vitro Evaluation of Pro-drug Activation and Efficacy

3.2.1. Enzymatic Cleavage Assay:

Objective: To confirm that the pro-drug is cleaved by legumain to release the active drug.

Materials:

-

Purified Drug-Ala-Ala-Asn pro-drug

-

Recombinant human legumain

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 5.5)

-

HPLC-MS system

Protocol:

-

Prepare a stock solution of the Drug-Ala-Ala-Asn pro-drug.

-

Incubate the pro-drug at a final concentration of 10 µM with recombinant human legumain (e.g., 100 nM) in the assay buffer at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.

-

Analyze the samples by HPLC-MS to monitor the disappearance of the pro-drug peak and the appearance of the active drug peak.

-

Calculate the rate of cleavage and the half-life of the pro-drug in the presence of legumain.

3.2.2. Cell Viability Assay:

Objective: To assess the cytotoxicity of the pro-drug in cancer cell lines with high and low legumain expression.

Materials:

-

Cancer cell line with high legumain expression (e.g., MDA-MB-231)

-

Cancer cell line with low legumain expression (e.g., MCF-7)

-

Drug-Ala-Ala-Asn pro-drug and the parent active drug

-

Cell culture medium and reagents

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

-

Seed the high and low legumain-expressing cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pro-drug and the parent drug for 72 hours.

-

Assess cell viability using a suitable assay kit according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) values for both the pro-drug and the parent drug in both cell lines.

-

Compare the IC50 values to determine the selectivity of the pro-drug for legumain-expressing cells.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the Drug-Ala-Ala-Asn pro-drug in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

High legumain-expressing cancer cells for tumor xenograft establishment

-

Drug-Ala-Ala-Asn pro-drug, parent drug, and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant the high legumain-expressing cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, parent drug, pro-drug).

-

Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., twice weekly for three weeks).

-

Monitor tumor growth by measuring tumor volume with calipers twice a week.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, measurement of active drug concentration).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of the pro-drug compared to the parent drug and vehicle control.

Data Presentation

Quantitative data from the experimental studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Drug-Ala-Ala-Asn Pro-drug

| Compound | Cell Line (Legumain Expression) | IC50 (nM) |

| Parent Drug | MDA-MB-231 (High) | 10 ± 2 |

| Parent Drug | MCF-7 (Low) | 12 ± 3 |

| Drug-Ala-Ala-Asn | MDA-MB-231 (High) | 50 ± 8 |

| Drug-Ala-Ala-Asn | MCF-7 (Low) | > 1000 |

Table 2: In Vivo Anti-Tumor Efficacy of Drug-Ala-Ala-Asn Pro-drug

| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | 0 | +2 |

| Parent Drug (1 mg/kg) | 60 | -10 |

| Pro-drug (5 mg/kg) | 85 | +1 |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

Caption: Legumain-mediated activation of the Ala-Ala-Asn pro-drug.

Caption: Overall experimental workflow for pro-drug development.

An In-depth Technical Guide on the Cellular Uptake Mechanism of the Ala-Ala-Asn Tripeptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Core Cellular Uptake Machinery: PEPT1 and PEPT2

The cellular entry of the Ala-Ala-Asn tripeptide is predominantly mediated by two proton-coupled oligopeptide transporters: PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2][3] These transporters harness the electrochemical proton gradient across the cell membrane to drive the uptake of di- and tripeptides against their concentration gradient.[3]

PEPT1 is characterized as a high-capacity, low-affinity transporter.[1] It is primarily expressed in the apical membrane of intestinal epithelial cells, where it plays a major role in the absorption of dietary peptides.[1]

PEPT2 , in contrast, is a low-capacity, high-affinity transporter.[1] It is predominantly found in the kidney, where it is responsible for the reabsorption of peptides from the glomerular filtrate.[1] Both transporters are also expressed in other tissues, albeit at lower levels.[1]

The transport process is electrogenic, meaning it involves a net movement of positive charge into the cell, carried by the co-transported protons. The function of PEPT1 is closely linked to the activity of the Na+/H+ exchanger NHE3, which maintains the proton gradient necessary for peptide transport.[3]

Quantitative Data: Kinetic Parameters of Peptide Transport

| Transporter | Substrate | Cell System | Km (mM) | Vmax (pmol/min/cm²) | Reference |

| PEPT1 | Loracarbef | Caco-2 | 0.789 (H+ dependent) | 163 (H+ dependent) | [4] |

| PEPT1 | Loracarbef | Caco-2 | 8.28 (H+ independent) | 316 (H+ independent) | [4] |

| PEPT1 | L-Methionine | Caco-2 | 0.96 | 673 | [5] |

| PEPT1 | Phe-Ψ-Ala | HeLa (PEPT1-overexpressing) | 0.275 | Not Specified | [6] |

| PEPT2 | Gly-Sar | SKPT | Not Specified | Not Specified | [7] |

Note: The data presented are for various peptide and peptide-like substrates and are intended to provide a general understanding of the kinetic parameters of PEPT1 and PEPT2. The exact values for Ala-Ala-Asn may vary.

Experimental Protocols for Studying Cellular Uptake

The investigation of tripeptide cellular uptake involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a standard model for studying intestinal absorption.[4][8][9][10] HEK293 or HeLa cells transiently or stably overexpressing PEPT1 or PEPT2 are also commonly used to study the function of a specific transporter isoform.[2][6]

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. For transport studies, Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and allowed to differentiate for approximately 21 days to form a confluent monolayer.

Peptide Uptake Assay

This protocol describes a typical experiment to measure the uptake of a target peptide.

-

Cell Preparation:

-

For adherent cells, seed them in 24-well plates and grow to confluence.

-

For Caco-2 monolayers on Transwell inserts, use them after the differentiation period.

-

-

Uptake Buffer Preparation: Prepare an uptake buffer, typically a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, adjusted to the desired pH (e.g., pH 6.0 for apical uptake to mimic the acidic microclimate of the intestine).

-

Initiation of Uptake:

-

Wash the cells twice with pre-warmed uptake buffer at the experimental pH.

-

Add the uptake buffer containing the test peptide (e.g., radiolabeled or fluorescently tagged Ala-Ala-Asn) at various concentrations.

-

-

Incubation: Incubate the cells for a specific period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake:

-

Remove the uptake solution.

-

Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process and remove any unbound peptide.

-

-

Cell Lysis and Quantification:

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a simple detergent solution).

-

Quantify the intracellular concentration of the peptide using an appropriate analytical method, such as liquid scintillation counting for radiolabeled peptides or fluorescence spectroscopy for fluorescently tagged peptides.

-

-

Data Analysis:

-

Normalize the amount of transported peptide to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

Kinetic parameters (Km and Vmax) can be determined by plotting the initial uptake rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Competitive Inhibition Assay

This assay is used to determine if a test compound is a substrate or inhibitor of a specific transporter.

-

Follow the Peptide Uptake Assay protocol as described above.

-

In the "Initiation of Uptake" step, add a fixed concentration of a known, labeled substrate of the transporter (e.g., radiolabeled Gly-Sar for PEPT1) along with varying concentrations of the unlabeled test compound (e.g., Ala-Ala-Asn).

-

Quantify the uptake of the labeled substrate. A decrease in the uptake of the labeled substrate in the presence of the test compound indicates competition for the same transporter.

-

Data Analysis: The inhibition constant (Ki) can be calculated from the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the substrate uptake).

Visualization of Pathways and Workflows

Cellular Uptake Pathway of Ala-Ala-Asn

Caption: Cellular uptake of Ala-Ala-Asn via the PEPT1 transporter.

Experimental Workflow for Peptide Uptake Assay

Caption: A typical experimental workflow for a peptide uptake assay.

Logical Relationship in Competitive Inhibition

Caption: Logical diagram of competitive inhibition at the PEPT1 transporter.

Conclusion

The cellular uptake of the Ala-Ala-Asn tripeptide is a complex process primarily orchestrated by the PEPT1 and PEPT2 transporters. Understanding the mechanisms and kinetics of this transport is fundamental for research in nutrition, pharmacology, and drug development. While specific kinetic data for Ala-Ala-Asn remains to be fully elucidated, the information provided in this guide on related peptides, experimental methodologies, and the underlying transport pathways offers a robust framework for scientists in the field. The continued investigation into the specific interactions of tripeptides like Ala-Ala-Asn with their transporters will be crucial for advancing our ability to modulate nutrient uptake and design more effective peptide-based therapeutics.

References

- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism and kinetics of transcellular transport of a new beta-lactam antibiotic loracarbef across an intestinal epithelial membrane model system (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and kinetics of uptake and efflux of L-methionine in an intestinal epithelial model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates - PMC [pmc.ncbi.nlm.nih.gov]

Predicted ADME Properties of NHS-Ala-Ala-Asn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-Ala-Ala-Asn is a chemical reagent consisting of the tripeptide Alanine-Alanine-Asparagine (Ala-Ala-Asn) activated with an N-hydroxysuccinimide (NHS) ester at its C-terminus. This activation renders the peptide highly reactive towards primary amine groups, making it suitable for bioconjugation, such as labeling proteins or other molecules. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not those of a typical drug molecule. Instead, its profile is dominated by the high chemical reactivity of the NHS ester and the intrinsic pharmacokinetic characteristics of the resulting small peptide.

This guide provides a predictive overview of the ADME properties of NHS-Ala-Ala-Asn, based on the known behavior of its constituent parts. As direct experimental data is unavailable, this document synthesizes information from analogous structures to offer a scientifically grounded forecast of its in vivo fate.

Physicochemical & Predicted ADME Properties

The ADME profile is largely determined by the molecule's physicochemical properties. The intact NHS-ester form and the resulting tripeptide have distinct characteristics.

Table 1: Physicochemical Properties of Ala-Ala-Asn

| Property | Value | Data Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₄O₅ | PubChem[1] |

| Molecular Weight | 274.27 g/mol | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 165 Ų | PubChem[1] |

| Hydrogen Bond Donors | 5 | PubChem[1] |

| Hydrogen Bond Acceptors | 6 | PubChem[1] |

| Predicted LogP (XLogP3) | -5.0 | PubChem[1] |

Note: The NHS-esterified form would have a higher molecular weight (~371.3 g/mol ) and a less negative LogP, but its transient nature makes the properties of the core tripeptide more relevant for post-reaction pharmacokinetics.

Table 2: Summary of Predicted ADME Properties

| ADME Parameter | Predicted Characteristic for NHS-Ala-Ala-Asn | Rationale |

|---|---|---|

| Absorption | Very Low Oral Bioavailability: Negligible for intact molecule. | High reactivity of NHS ester leads to immediate hydrolysis or reaction in the GI tract. The resulting peptide has high polarity and TPSA, predicting poor passive permeability.[2][3][4] |

| Distribution | Low Volume of Distribution: Primarily in systemic circulation and extracellular fluid. | The intact NHS ester has a transient existence. The resulting peptide is small, polar, and hydrophilic, limiting its ability to cross cell membranes.[5] Low plasma protein binding is expected. |

| Metabolism | Rapid Chemical & Enzymatic Degradation: Very short half-life. | Primary: Rapid, non-enzymatic hydrolysis of the NHS ester. Secondary: The Ala-Ala-Asn peptide is susceptible to cleavage by exopeptidases and endopeptidases in the blood and tissues.[2][6][7] |

| Excretion | Rapid Renal Clearance | Small, hydrophilic peptides (<5 kDa) are efficiently eliminated by glomerular filtration in the kidneys.[2][8][9][10] |

Detailed Predicted ADME Profile

Absorption

The intact NHS-Ala-Ala-Asn molecule is not expected to be absorbed systemically following oral administration. The NHS ester is highly susceptible to hydrolysis, a reaction that is accelerated in the aqueous and varying pH environments of the gastrointestinal tract.[11][12] Any intact molecule would likely react with primary amines on proteins and other molecules present in the gut lumen.

Following hydrolysis, the resulting Ala-Ala-Asn tripeptide would face the typical challenges of peptide absorption. Its high polarity (predicted XLogP3 of -5.0) and large topological polar surface area (165 Ų) suggest very poor passive transcellular permeability.[1][2][5] While transport via peptide transporters like PEPT1 is a possibility for small peptides, it is generally an inefficient process.[2]

Distribution

Upon entering systemic circulation (e.g., via intravenous administration), the fate of NHS-Ala-Ala-Asn is bifurcated. It will either rapidly react with primary amines on plasma proteins (like albumin) or undergo hydrolysis. Due to this high reactivity, the distribution of the intact molecule will be negligible.

The distribution profile will therefore be that of the resulting Ala-Ala-Asn peptide (or its protein conjugate). As a small, hydrophilic molecule, Ala-Ala-Asn is predicted to have:

-

Low Plasma Protein Binding: Small, polar peptides generally exhibit low affinity for plasma proteins like albumin.[13][14][15]

-

Limited Tissue Penetration: The peptide's inability to passively diffuse across lipid membranes will largely confine its distribution to the blood and extracellular fluids.

Metabolism

The metabolism of NHS-Ala-Ala-Asn is a two-stage process dominated by chemical instability followed by enzymatic degradation.

-

Chemical Instability (Primary Metabolism): The most significant metabolic event is the non-enzymatic cleavage of the NHS ester. This occurs via two competing pathways:

-

Hydrolysis: Reaction with water to yield the free acid form of the peptide (Ala-Ala-Asn-OH) and N-hydroxysuccinimide. This is a rapid process, especially at physiological or slightly alkaline pH.[11]

-

Aminolysis: Reaction with a primary amine (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond. This is the intended conjugation reaction.

-

-

Enzymatic Degradation (Secondary Metabolism): The resulting Ala-Ala-Asn peptide is a substrate for various peptidases present in blood and tissues.[7] Degradation can occur via:

-

Aminopeptidases: Cleavage of the N-terminal Alanine.

-

Carboxypeptidases: Cleavage of the C-terminal Asparagine.

-

Endopeptidases: Cleavage of the internal Ala-Ala peptide bond. The final metabolic products would be the constituent amino acids: Alanine and Asparagine.

-

Figure 1. Predicted primary metabolic pathways for NHS-Ala-Ala-Asn.

Excretion

The primary route of elimination for the Ala-Ala-Asn peptide and its smaller metabolic fragments is expected to be renal clearance.[2] Molecules with a molecular weight below the glomerular filtration threshold (typically <5-10 kDa) are readily filtered by the kidneys from the bloodstream into the urine.[8][9] Due to its hydrophilic nature, tubular reabsorption is predicted to be minimal, leading to efficient and rapid excretion.[2]

Proposed Experimental Protocols for ADME Characterization

To experimentally verify the predicted properties, a series of standard in vitro ADME assays are recommended.

Figure 2. Experimental workflow for assessing peptide stability in plasma.

Protocol: Plasma Stability Assessment

This protocol determines the stability of the peptide component against proteolytic enzymes in plasma.[16][17]

-

Objective: To determine the in vitro half-life (t½) of Ala-Ala-Asn in plasma.

-

Materials: Test compound (Ala-Ala-Asn, as the NHS ester will instantly hydrolyze), human plasma, phosphate-buffered saline (PBS), acetonitrile (ACN), internal standard (IS), LC-MS/MS system.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Dilute the stock solution into pre-warmed (37°C) human plasma to a final concentration of 1-5 µM.

-

Incubate the mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.

-

Immediately quench the enzymatic activity by adding the aliquot to 3-4 volumes (e.g., 200 µL) of ice-cold ACN containing a suitable internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to precipitate plasma proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining parent peptide at each time point using a validated LC-MS/MS method.

-

Calculate the half-life by plotting the natural log of the percent remaining parent compound versus time.

-

Protocol: In Vitro Permeability Assessment (Caco-2 Assay)

This assay predicts intestinal permeability and the potential for oral absorption.[2]

-

Objective: To determine the apparent permeability coefficient (Papp) of Ala-Ala-Asn across a Caco-2 cell monolayer.

-

Materials: Caco-2 cells, Transwell® plates, Hank's Balanced Salt Solution (HBSS), test compound, Lucifer yellow (monolayer integrity marker), LC-MS/MS system.

-

Methodology:

-

Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

-

Prepare a dosing solution of the test compound (e.g., 10 µM) in HBSS buffer.

-

To assess apical-to-basolateral (A→B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

Take samples from the receiver (basolateral) chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.

-

Quantify the concentration of the test compound in all samples by LC-MS/MS.

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Protocol: Plasma Protein Binding (Equilibrium Dialysis)

This protocol determines the fraction of the compound bound to plasma proteins.[13][14][18][19]

-

Objective: To determine the fraction unbound (fu) of Ala-Ala-Asn in plasma.

-

Materials: Rapid Equilibrium Dialysis (RED) device, human plasma, PBS, test compound, LC-MS/MS system.

-

Methodology:

-

Add plasma spiked with the test compound (e.g., 1-5 µM) to one chamber of the RED device (the plasma chamber).

-

Add an equal volume of PBS to the adjacent chamber (the buffer chamber). The two chambers are separated by a semipermeable dialysis membrane with a molecular weight cutoff (e.g., 8-12 kDa) that retains proteins but allows the small peptide to pass.

-

Seal the device and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.

-

After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to avoid matrix effects during analysis.

-

Precipitate proteins with cold ACN and analyze the concentrations in both chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Conclusion

The ADME profile of NHS-Ala-Ala-Asn is fundamentally that of a highly reactive chemical probe rather than a stable drug molecule. Its utility lies in its ability to rapidly and covalently link the Ala-Ala-Asn peptide to other molecules. Once administered or used in an in vivo context, the intact NHS-ester form is expected to have a half-life of minutes, undergoing rapid hydrolysis or conjugation. The subsequent pharmacokinetic profile is dictated by the resulting Ala-Ala-Asn tripeptide, which is predicted to be a small, hydrophilic molecule with poor membrane permeability, low plasma protein binding, susceptibility to enzymatic degradation, and rapid elimination via renal clearance. The experimental protocols outlined provide a clear path to empirically confirm these predicted characteristics.

References

- 1. Ala-Ala-Asn | C10H18N4O5 | CID 124420542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scite.ai [scite.ai]

- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Optimization of Protein and Peptide Drugs Based on the Mechanisms of Kidney Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 12. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]

- 13. Plasma Protein Binding Assay [visikol.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]

- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 18. bioagilytix.com [bioagilytix.com]

- 19. qps.com [qps.com]

Homologs of Ala-Ala-Asn and Their Active Metabolites: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a fascinating and rapidly evolving area of drug discovery and biomedical research.[1][2] Their inherent biological activity, combined with their relatively small size, makes them attractive candidates for therapeutic development.[2] The tripeptide Ala-Ala-Asn, while known for its use as a cleavable linker in antibody-drug conjugates (ADCs), also serves as an excellent scaffold for the design of novel therapeutic agents.[3][4][5] This technical guide explores the landscape of Ala-Ala-Asn homologs, delving into their synthesis, potential biological activities, and the crucial role of their active metabolites. We will also provide detailed experimental protocols and conceptual frameworks to guide researchers in this promising field.

The Ala-Ala-Asn Motif: A Versatile Starting Point

The sequence Ala-Ala-Asn has been recognized for its utility as a substrate for enzymatic cleavage within the cellular environment, a property leveraged in the design of ADCs.[3][4][5] In this context, the tripeptide acts as a stable linker in circulation but is cleaved by proteases within the target cell to release a cytotoxic payload. The choice of this specific sequence is not arbitrary and is based on its recognition by intracellular proteases. This inherent biological interaction makes the Ala-Ala-Asn motif a compelling starting point for developing homologs with novel therapeutic functions.

Homologs of Ala-Ala-Asn: Exploring Chemical Diversity and Biological Targets

The generation of Ala-Ala-Asn homologs involves the systematic substitution of one or more amino acids in the parent sequence. This approach allows for the exploration of a vast chemical space, leading to the identification of compounds with optimized activity, selectivity, and pharmacokinetic properties. Two key enzyme families that are attractive targets for tripeptide-based inhibitors are Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Oligopeptidase (POP).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by cleaving incretin hormones like GLP-1.[6][7][8] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels.[7][9] DPP-IV preferentially cleaves peptides with a proline or alanine at the second position.[6][8] This makes homologs of Ala-Ala-Asn, particularly those retaining Alanine at the second position, potential candidates for DPP-IV inhibitors.

Prolyl Oligopeptidase (POP) Inhibition

POP is another serine protease involved in the maturation and degradation of proline-containing neuropeptides and hormones.[10][11][12] Its dysregulation has been implicated in neurodegenerative and neuropsychiatric disorders.[10][11][12][13] While POP preferentially cleaves at the C-terminal side of proline residues, the development of peptide-like inhibitors is a significant area of research.[10][11][12] Homologs of Ala-Ala-Asn, especially if modified to include proline or other specific recognition motifs, could be explored as POP inhibitors.

Active Metabolites of Ala-Ala-Asn Homologs

A critical aspect of peptide-based drug development is understanding their metabolic fate. Tripeptides are susceptible to degradation by various peptidases in the body, leading to the formation of smaller peptides and individual amino acids. These metabolites can themselves be biologically active. For instance, the breakdown of an Ala-Ala-Asn homolog could yield dipeptides (e.g., Ala-Ala, Ala-Asn) and the constituent amino acids. It is essential to characterize the activity of these metabolites to fully understand the pharmacological profile of the parent compound. The endogenous tripeptide Tyr-Gly-Gly, a metabolite of opioid peptides, serves as an example of a biologically relevant tripeptide metabolite.[14]

Data Presentation: Quantitative Analysis of Ala-Ala-Asn Homologs

To facilitate the comparison of different Ala-Ala-Asn homologs, quantitative data should be summarized in a structured format. The following tables provide examples of how to present key data for hypothetical homologs.

Table 1: Inhibitory Activity of Ala-Ala-Asn Homologs against DPP-IV and POP

| Compound ID | Sequence | DPP-IV IC50 (nM) | POP IC50 (nM) |

| AAN-001 | Ala-Ala-Asn | >10,000 | >10,000 |

| AAN-002 | Ala-Pro-Asn | 250 | 1,500 |

| AAN-003 | Val-Ala-Asn | 50 | >10,000 |

| AAN-004 | Ala-Ala-Gly | >10,000 | 800 |

| AAN-005 | Pro-Ala-Asn | 15 | 5,000 |

Table 2: Metabolic Stability of Ala-Ala-Asn Homologs in Human Liver Microsomes

| Compound ID | Sequence | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| AAN-001 | Ala-Ala-Asn | 15 | 46.2 |

| AAN-002 | Ala-Pro-Asn | 45 | 15.4 |

| AAN-003 | Val-Ala-Asn | 30 | 23.1 |

| AAN-004 | Ala-Ala-Gly | 20 | 34.7 |

| AAN-005 | Pro-Ala-Asn | 60 | 11.6 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of Ala-Ala-Asn homologs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Asn Homologs

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin corresponding to the C-terminal amino acid of the desired peptide. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: In Vitro Enzyme Inhibition Assay (DPP-IV and POP)

-